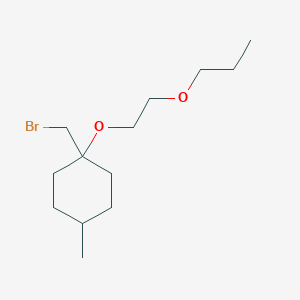

1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane

Description

1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane is a substituted cyclohexane derivative featuring a bromomethyl group, a methyl group, and a 2-propoxyethoxy substituent. Its molecular formula is C₁₃H₂₅BrO₂ (molecular weight: ~293.2 g/mol). The bromomethyl group serves as a reactive site for nucleophilic substitution (e.g., SN2 reactions), enabling functionalization for downstream applications.

Properties

Molecular Formula |

C13H25BrO2 |

|---|---|

Molecular Weight |

293.24 g/mol |

IUPAC Name |

1-(bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane |

InChI |

InChI=1S/C13H25BrO2/c1-3-8-15-9-10-16-13(11-14)6-4-12(2)5-7-13/h12H,3-11H2,1-2H3 |

InChI Key |

NKPBCZDUYFDOGM-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCCOC1(CCC(CC1)C)CBr |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methyl-1-(2-propoxyethoxy)cyclohexane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .

Chemical Reactions Analysis

1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.

Scientific Research Applications

1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability or mechanical strength.

Biological Studies: It is employed in the study of biological systems to investigate the effects of brominated compounds on cellular processes and enzyme activities.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key compounds for comparison include:

Key Observations:

- Halogen Reactivity : Bromine in the target compound offers a balance between reactivity (less than iodine ) and cost-effectiveness. Iodine derivatives (e.g., ) are superior leaving groups but are more expensive and less stable.

- Ether Substituents : The 2-propoxyethoxy group in the target compound enhances solubility in polar aprotic solvents compared to simpler methoxy derivatives (). Longer ether chains (e.g., 4-methylpentyloxy in ) increase lipophilicity (LogP = 4.93) , which may influence drug permeability or material compatibility.

- Multiple Bromine Sites: 1,4-Bis(bromomethyl)cyclohexane () exhibits higher reactivity in crosslinking reactions due to dual electrophilic sites, unlike the mono-brominated target compound.

Physicochemical Properties

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.